molecular formula C9H8N2OS B189171 3-Phenyl-2-thioxoimidazolidin-4-one CAS No. 2010-15-3

3-Phenyl-2-thioxoimidazolidin-4-one

Cat. No.: B189171
CAS No.: 2010-15-3
M. Wt: 192.24 g/mol
InChI Key: ZZRIQDWDJVLELF-UHFFFAOYSA-N
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Description

Thiohydantoin benzene derivative.

Mechanism of Action

Target of Action

3-Phenyl-2-thiohydantoin, also known as 3-Phenyl-2-thioxoimidazolidin-4-one, 4-Imidazolidinone, 3-phenyl-2-thioxo-, or Pth-glycine, is a chemical compound that plays a significant role in the degradation of proteins and peptides . The primary target of this compound is the unstable derivative called 2-anilino-5-thiazolinone (ATZ) produced in the isothiocyanate degradation of proteins/peptides .

Mode of Action

The compound interacts with its target, the ATZ derivative, by converting it into a more stable 3-phenyl-2-thiohydantoin (PTH) derivative . This conversion involves heating the ATZ derivative under nitrogen in acidic conditions .

Biochemical Pathways

The biochemical pathway affected by 3-Phenyl-2-thiohydantoin involves the degradation of proteins and peptides. The compound aids in the conversion of the unstable ATZ derivative to a more stable PTH derivative, thus facilitating the degradation process .

Pharmacokinetics

It’s worth noting that the compound’s stability plays a crucial role in its bioavailability .

Result of Action

The result of the action of 3-Phenyl-2-thiohydantoin is the conversion of the unstable ATZ derivative to a more stable PTH derivative . This conversion facilitates the degradation of proteins and peptides, which is essential in various biological processes.

Action Environment

The action of 3-Phenyl-2-thiohydantoin is influenced by environmental factors such as temperature and acidity. The conversion of the ATZ derivative to the PTH derivative involves heating under nitrogen in acidic conditions . Therefore, the efficacy and stability of the compound can be influenced by changes in these environmental conditions.

Biochemical Analysis

Biochemical Properties

3-Phenyl-2-thiohydantoin plays a significant role in biochemical reactions. It is involved in the degradation of proteins/peptides, where it is produced as an end product . This compound interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to exhibit a substantial binding affinity toward the binding pocket of the cyclooxygenase 2 enzyme .

Cellular Effects

The effects of 3-Phenyl-2-thiohydantoin on various types of cells and cellular processes are significant. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For example, it has been found to have potent anti-inflammatory activity, assessed against the murine leukemia cell line (RAW264.7), by preventing nitric oxide (NO) production .

Molecular Mechanism

The molecular mechanism of action of 3-Phenyl-2-thiohydantoin involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it has been found to exhibit a substantial binding affinity toward the binding pocket of the cyclooxygenase 2 enzyme .

Temporal Effects in Laboratory Settings

Over time in laboratory settings, the effects of 3-Phenyl-2-thiohydantoin can change. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is crucial .

Dosage Effects in Animal Models

The effects of 3-Phenyl-2-thiohydantoin vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses.

Metabolic Pathways

3-Phenyl-2-thiohydantoin is involved in various metabolic pathways. It interacts with several enzymes or cofactors . This could also include any effects on metabolic flux or metabolite levels.

Transport and Distribution

3-Phenyl-2-thiohydantoin is transported and distributed within cells and tissues . This could include any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation.

Subcellular Localization

The subcellular localization of 3-Phenyl-2-thiohydantoin and any effects on its activity or function are significant . This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles.

Properties

IUPAC Name

3-phenyl-2-sulfanylideneimidazolidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2OS/c12-8-6-10-9(13)11(8)7-4-2-1-3-5-7/h1-5H,6H2,(H,10,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZRIQDWDJVLELF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(C(=S)N1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20879730
Record name 4-Imidazolidinone, 3-phenyl-2-thioxo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20879730
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2010-15-3
Record name Phenylthiohydantoin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2010-15-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phenylthiohydantoin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002010153
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Imidazolidinone, 3-phenyl-2-thioxo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20879730
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-phenyl-2-thioxoimidazolidin-4-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.016.299
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Phenyl-2-thioxoimidazolidin-4-one
Reactant of Route 2
3-Phenyl-2-thioxoimidazolidin-4-one
Reactant of Route 3
3-Phenyl-2-thioxoimidazolidin-4-one
Reactant of Route 4
3-Phenyl-2-thioxoimidazolidin-4-one
Reactant of Route 5
3-Phenyl-2-thioxoimidazolidin-4-one

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